2-Chloro-6-(diphenylphosphino)pyridine
Overview
Description
Scientific Research Applications
Functional Ligands and Ligand Precursors : 2-(Diphenylphosphino)pyridine has been efficiently and regioselectively metallated at the C-6 position, allowing access to various functionally potential ligands or ligand precursors (Gros, Younes‐Millot, & Fort, 2000).
Palladium-Catalyzed CN Coupling Reactions : The use of 2,6-bis(diphenylphosphino)pyridine as a ligand in palladium-catalyzed CN coupling of a variety of aryl halides with amines is an effective method, achieving good to excellent yields with low Pd(OAc)2 loading (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Coordination Chemistry towards Uranium : Bifunctional 2-(diphenylphosphino)pyridine N,P-dioxide and related compounds have been synthesized and their coordination chemistry towards UO2(NO3)2 has been examined, providing insights into molecular and crystal structures (McCabe et al., 1987).
Synthesis of Complexes with Metal Atoms : Reactions involving 2-(diphenylphosphino)pyridine derivatives have led to the synthesis of complexes with metal atoms such as molybdenum, exhibiting unique structural and bonding characteristics (Kuang, Fanwick, & Walton, 2000).
Ambidentate Ligand in Metal Complexes : 2-(Diphenylphosphino)pyridine acts as an ambidentate ligand in homo- and hetero-binuclear complexes of metals like copper, silver, and gold, with mixed P,N-coordination (Olmos, Schier, & Schmidbaur, 1997).
Catalytic Oligomerization of Ethylene : Mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been synthesized and used in catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
properties
IUPAC Name |
(6-chloropyridin-2-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClNP/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOHJUHXGGUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370373 | |
Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(diphenylphosphino)pyridine | |
CAS RN |
162753-00-6 | |
Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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